molecular formula C10H10ClFO2 B2627290 4-Fluorophenyl 4-chlorobutanoate CAS No. 790681-67-3

4-Fluorophenyl 4-chlorobutanoate

Cat. No. B2627290
CAS RN: 790681-67-3
M. Wt: 216.64
InChI Key: LNIOENWBUQOOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorophenyl 4-chlorobutanoate is a chemical compound with the molecular formula C10H10ClFO2 and a molecular weight of 216.64 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for 4-Fluorophenyl 4-chlorobutanoate is 1S/C10H10ClFO2/c11-7-1-2-10(13)14-9-5-3-8(12)4-6-9/h3-6H,1-2,7H2 . This code provides a specific textual identifier for the compound’s molecular structure.

Scientific Research Applications

Bioremediation of Fluorophenols

Amphidinium crassum, a marine microalga, shows potential in bioremediating fluorophenols (including 4-fluorophenol) by converting them into β-D-glucosides. This bioconversion is enhanced when the microalga is immobilized, suggesting its practical application in environmental cleanup efforts (Shimoda & Hamada, 2010).

Material Science and Crystallography

Crystal Structure and Molecular Analysis:

  • A novel derivative of 4-fluoroaniline, 4-((4-fluorophenyl)amino)-4-oxobutanoic acid, was analyzed, revealing significant molecular properties and crystal packing stabilized by hydrogen bonding and non-covalent interactions (Ashfaq et al., 2021).
  • Weak interactions involving organic fluorine in compounds like (4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol were studied, highlighting the role of fluorine in molecular interactions and crystal packing (Choudhury et al., 2002).

Synthesis and Chemical Properties

Synthesis of Derivatives:

  • N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and its regioisomer were synthesized, and their structural and analytical characteristics were detailed, highlighting the importance of accurate identification in research chemicals (McLaughlin et al., 2016).

Chemical Analysis and Potential Uses:

  • Fluorine-containing thiadiazolotriazinones, recognized for their potential pharmacological properties, were synthesized and screened for antibacterial activities. This study emphasizes the role of fluorophenyl groups in creating biologically active molecules (Holla et al., 2003).
  • Sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups were synthesized for fuel-cell applications, highlighting the potential of fluorophenyl compounds in advanced material applications (Bae et al., 2009).

properties

IUPAC Name

(4-fluorophenyl) 4-chlorobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c11-7-1-2-10(13)14-9-5-3-8(12)4-6-9/h3-6H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIOENWBUQOOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)CCCCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorophenyl 4-chlorobutanoate

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